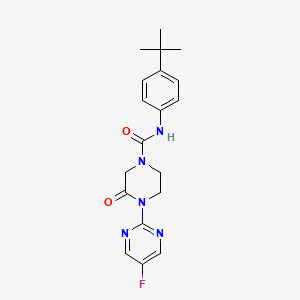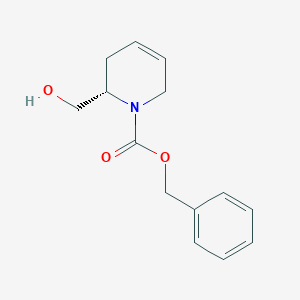
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors and has been studied extensively for its ability to target specific kinases, which play a crucial role in the development and progression of various diseases.
Mechanism of Action
TAK-659 works by inhibiting specific kinases, including Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the development and progression of various diseases, including cancer and autoimmune disorders. By inhibiting these kinases, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. Additionally, TAK-659 has been shown to have anti-inflammatory effects, leading to a reduction in cytokine production and immune cell activation.
Advantages and Limitations for Lab Experiments
One of the significant advantages of TAK-659 is its specificity for BTK and ITK, which allows for targeted inhibition of specific signaling pathways. Additionally, TAK-659 has shown promising results in preclinical studies, making it a potential candidate for further development. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Future Directions
There are several future directions for the development and application of TAK-659. One potential direction is the use of TAK-659 in combination with other therapies, including chemotherapy and immunotherapy, to enhance treatment efficacy. Additionally, further studies are needed to evaluate the safety and efficacy of TAK-659 in clinical trials, which will be crucial for its eventual approval for clinical use. Finally, the identification of new targets for TAK-659 could lead to the development of new therapies for a range of diseases.
In conclusion, TAK-659 is a promising small molecule inhibitor that has shown significant potential for therapeutic applications in various diseases, including cancer and autoimmune disorders. Its specificity for BTK and ITK, along with its anti-inflammatory properties, makes it a potential candidate for further development. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to identify new targets for its use in the treatment of diseases.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 4-tert-butylphenylamine with 2,5-difluoropyrimidine-4-carboxylic acid, followed by the coupling of the resulting intermediate with 3-oxopiperazine-1-carboxylic acid. The final product is obtained after purification and isolation using chromatography techniques.
Scientific Research Applications
TAK-659 has been studied extensively for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has shown promising results in inhibiting the growth and proliferation of cancer cells, including lymphoma and leukemia. Additionally, TAK-659 has been shown to have anti-inflammatory properties and has been studied for its potential use in treating autoimmune disorders such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(4-tert-butylphenyl)-4-(5-fluoropyrimidin-2-yl)-3-oxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-19(2,3)13-4-6-15(7-5-13)23-18(27)24-8-9-25(16(26)12-24)17-21-10-14(20)11-22-17/h4-7,10-11H,8-9,12H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSVMCXHCCCYSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-{[(E)-[cyano(2-methylpropane-2-sulfonyl)methylidene]amino]amino}benzoate](/img/structure/B2722183.png)


![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2722187.png)
![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)
![5-(4-Benzylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2722190.png)
![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)
![5-(4-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2722192.png)


![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)
![3-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2722202.png)
